Delta-20-Spironolactone

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling

QC labs face ANDA rejection risk when using incorrect impurity standards for spironolactone release testing. Δ20-Spironolactone is the essential, compendial-grade reference standard for quantifying EP Impurity A (USP Related Compound B) at the Ph. Eur. ≤0.2% limit, a need no other impurity can address. · Single-sourced solution for Ph. Eur. & USP system suitability, calibration, and batch quantification. · Unique C20-C21 unsaturation & 414.1865 Da exact mass enable specific chromatographic resolution and LC-MS/MS trace analysis.

Molecular Formula C24H30O4S
Molecular Weight 414.57
CAS No. 132458-33-4
Cat. No. B602396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelta-20-Spironolactone
CAS132458-33-4
Synonyms(7α,17α)-7-(Acetylthio)-17-hydroxy-3-oxo-pregna-4,20-diene-21-carboxylic Acid γ-Lactone;  spiro[17H-cyclopenta[a]phenanthrene-17,2’(5’H)-furan] Pregna-4,20-diene-21-carboxylic Acid Deriv.
Molecular FormulaC24H30O4S
Molecular Weight414.57
Structural Identifiers
SMILESCC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C
InChIInChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Delta-20-Spironolactone Pharmacopoeial Impurity Standard


Delta-20-Spironolactone (20,21-Dehydro Spironolactone, CAS 132458-33-4) is a steroidal γ-lactone with the molecular formula C₂₄H₃₀O₄S (MW 414.56 g/mol) . It is formally designated as Spironolactone EP Impurity A and USP Spironolactone Related Compound B, arising as a process-related impurity or degradation product of the active pharmaceutical ingredient (API) spironolactone (CAS 52-01-7) . Unlike the therapeutically active metabolites such as canrenone and 7α-thiomethylspironolactone, Delta-20-Spironolactone is not a significant circulating metabolite; its principal utility is as a certified reference standard for the identification, quantification, and control of impurities in spironolactone drug substances and finished pharmaceutical products .

Compendial impurity reference standard: EP Impurity A / USP Related Compound B
Process-related impurity with distinct Δ20 unsaturation
Suitable for HPLC/LC-MS system suitability and impurity quantification

Delta-20-Spironolactone: Substitution and Quality Control Risks


In-class compounds such as canrenone, 7α-thiomethylspironolactone, or other spironolactone impurities (e.g., EP Impurity B, C, D, E, I) cannot be interchangeably used for the analytical detection and quantification of Delta-20-Spironolactone. This unsaturation at the C20–C21 position confers distinct physicochemical and chromatographic properties that differ markedly from the saturated lactone ring of spironolactone and other related substances . The European Pharmacopoeia (Ph. Eur.) monograph for spironolactone assigns a specific acceptance limit of ≤0.2% for Impurity A, which is distinct from the limits set for Impurity B (≤0.3%), Impurity D (≤0.15%), and Impurity I (≤0.5%) . Substituting with an incorrect impurity standard (e.g., using canrenone, which is a key active metabolite and process intermediate) would lead to a failure to meet System Suitability requirements and result in erroneous quantification, potentially causing batch rejection or regulatory non-compliance during ANDA submissions .

Cannot be replaced by canrenone
Canrenone is an active metabolite, not a certified impurity standard; its use fails Ph. Eur. system suitability.
Not interchangeable with other EP impurities
Impurities B, D, I have different acceptance limits and chromatographic behavior; substitution invalidates impurity-specific quantification.
Structural difference alters retention
The Δ20 double bond changes polarity and RRT; an incorrect standard leads to peak misassignment.

Delta-20-Spironolactone: Quantitative Differentiation from Comparators


Ph. Eur. Impurity A Limit vs. Other Specified Impurities

The Ph. Eur. monograph for spironolactone sets a specific limit for Delta-20-Spironolactone (Impurity A) of ≤0.2% . This limit differs from those of co-occurring specified impurities: Impurity B (≤0.3%), Impurity D (≤0.15%), and Impurity I (≤0.5%) . Impurity A is typically reported as 'Not Detected' (N.D.) in compliant batches, while total impurities must remain ≤0.7% . This explicit, impurity-specific threshold necessitates the use of the authentic Delta-20-Spironolactone reference standard for accurate quantitation.

Ph. Eur. Limit
Class-level inference
≤0.2% (Impurity A)
Supports impurity-specific release testing
Impurity A limit distinct from Impurity B, D, I
Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling

Certified HPLC Purity vs. Alternative Vendor Specifications

The certified purity of Delta-20-Spironolactone reference standards is a critical parameter for quantitative analytical methods. One supplier reports a purity of 92.21% by HPLC for the EP Impurity A standard , while another supplier offers a purity of >95% for the same compound . In contrast, the active metabolite 7α-thiomethylspironolactone is typically supplied at ≥98% purity for use as an analytical standard, reflecting its distinct production and purification pathway .

Certified HPLC Purity
Cross-study comparable
92.21% (one source) vs. >95% (alternative)
Purity reflects impurity origin; account in standard preparation
Comparator metabolite standard ≥98%
Reference Standard Characterization HPLC Purity Analytical Method Validation

Relative Retention Time Differentiation from Spironolactone

A validated fast HPLC method for spironolactone-related compounds reports that the relative retention times (RRTs) for EP Impurities A through I range from 0.947 to 1.962 relative to spironolactone . Delta-20-Spironolactone (Impurity A) elutes with a distinct RRT within this range, facilitating its baseline separation from spironolactone (RRT = 1.00), canrenone, and other impurities under official pharmacopoeial chromatographic conditions . The Δ20-double bond in the lactone ring alters the polarity and thus the chromatographic retention compared to the fully saturated spironolactone molecule .

Relative Retention Time
Cross-study comparable
RRT within 0.947–1.962 range
Unique RRT ensures unambiguous peak identification
Baseline separation from spironolactone (RRT 1.00)
HPLC Method Development Relative Retention Time Impurity Separation

Molecular Weight Differentiation via Δ20 Double Bond

The introduction of the Δ20 double bond in Delta-20-Spironolactone reduces its molecular weight to 414.56 g/mol (exact mass 414.1865 Da), compared to 416.57 g/mol for the parent drug spironolactone . This 2-Da mass difference is analytically significant for mass spectrometry (MS)-based detection, as it enables clear differentiation from spironolactone via both MS and tandem MS (MS/MS) fragmentation patterns .

Molecular Weight Shift
Class-level inference
2 Da lower than spironolactone
Supports selective ion monitoring in LC-MS
Enables differentiation via SIM or MRM
Mass Spectrometry Structural Elucidation Impurity Identification

Hygroscopicity and Storage Requirement vs. Canrenone

Delta-20-Spironolactone exhibits a melting point of 205–208°C and is described as hygroscopic, requiring storage at -20°C under an inert atmosphere . In contrast, the active metabolite canrenone has a melting point of 149–151°C and is less hygroscopic, permitting storage at controlled room temperature . This difference in thermal properties and moisture sensitivity has direct implications for long-term standard stability and handling protocols.

Storage Requirements
Cross-study comparable
−20°C, inert atmosphere (hygroscopic)
Higher handling cost vs. room‑temperature canrenone
Melting point 205–208°C vs. 149–151°C
Physicochemical Characterization Stability Handling Requirements

Delta-20-Spironolactone Application Scenarios


Spironolactone Pharmacopoeial Compliance Testing

Quality control laboratories conducting release testing of spironolactone drug substance or tablets per the Ph. Eur. or USP monographs require Delta-20-Spironolactone as the primary reference standard for Impurity A (Related Compound B). The monograph specifies an acceptance limit of ≤0.2% for this impurity, distinct from limits for other specified impurities . The standard is used to establish system suitability, construct calibration curves, and quantify Impurity A in batch samples, directly supporting ANDA submissions and commercial production compliance .

Forced Degradation and Stability-Indicating Method Validation

During stability-indicating method development for spironolactone formulations, Delta-20-Spironolactone is a key marker for degradation under thermal, oxidative, or photolytic stress conditions. The Δ20 double bond is a hallmark of dehydration at the C20–C21 position within the γ-lactone ring, and the compound's relative retention time (RRT) within the range of 0.947–1.962 relative to spironolactone allows for its resolution from the API and other degradation products . Use of this specific standard ensures that the degradation pathway and mass balance are correctly characterized.

LC-MS/MS Impurity Profiling and Identification

For research teams employing LC-MS/MS for comprehensive impurity profiling, the exact mass of Delta-20-Spironolactone (414.1865 Da) provides a unique identifier that distinguishes it from spironolactone (416.57 Da) and canrenone (340.46 Da) . This 2-Da mass defect relative to the parent drug enables targeted MS/MS experiments and selective ion monitoring, facilitating confident identification even at trace levels (LOQ as low as 0.053% as reported in validated HPLC-UV methods) .

ANDA Reference Standard Procurement

Generic pharmaceutical companies developing spironolactone products for regulatory submission must procure USP-grade Spironolactone Related Compound B (CAS 132458-33-4) for method validation and batch analysis . The standard is priced at approximately $1,711 for 30 mg from the USP, reflecting its compendial certification status . The hygroscopic nature and -20°C storage requirement must be factored into procurement planning to ensure long-term stability and uninterrupted analytical workflows.

Application
Selection Property
Validation Focus
Pharmacopoeial Compliance Testing
Compendial-grade Impurity A standard
System suitability and batch quantification
Forced Degradation Studies
Δ20-unsaturation degradation marker
Degradation pathway and mass balance
LC-MS/MS Impurity Profiling
2-Da mass shift identification
Selective ion monitoring and peak assignment
ANDA Reference Standard Procurement
USP-grade Related Compound B
−20°C handling and inventory stability
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